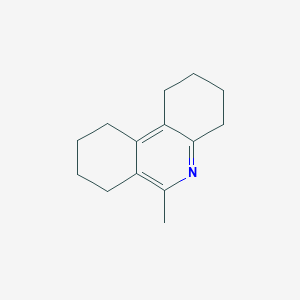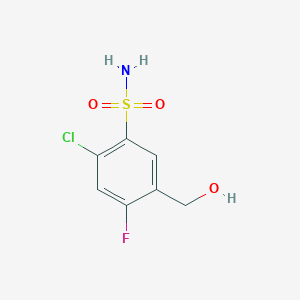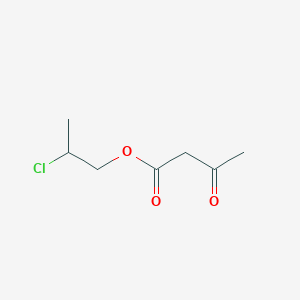![molecular formula C16H31N3O2 B8607509 N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide CAS No. 68497-65-4](/img/structure/B8607509.png)
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Bis(2-methylpropyl)amino Group: This step involves the reaction of the intermediate with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[bis(pyridin-2-ylmethyl)amino]ethyl]acetamide
- N-[2-[bis(2-methylpropyl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide is unique due to its specific structural features, such as the presence of the pyrrolidinone ring and the bis(2-methylpropyl)amino group
Properties
CAS No. |
68497-65-4 |
|---|---|
Molecular Formula |
C16H31N3O2 |
Molecular Weight |
297.44 g/mol |
IUPAC Name |
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H31N3O2/c1-13(2)10-18(11-14(3)4)9-7-17-15(20)12-19-8-5-6-16(19)21/h13-14H,5-12H2,1-4H3,(H,17,20) |
InChI Key |
BDXBVRVWHFAHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCNC(=O)CN1CCCC1=O)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
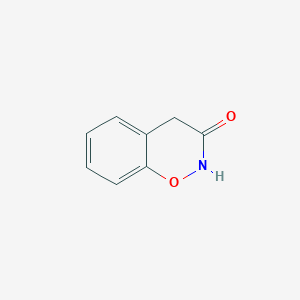

![Ethyl 3-amino-4-[(trans-4-hydroxycyclohexyl)amino]benzoate](/img/structure/B8607457.png)
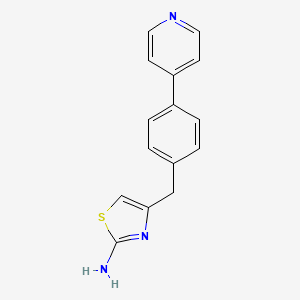
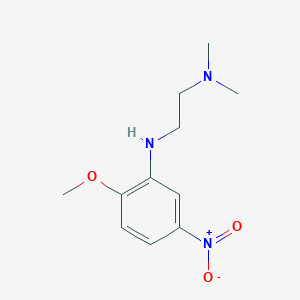
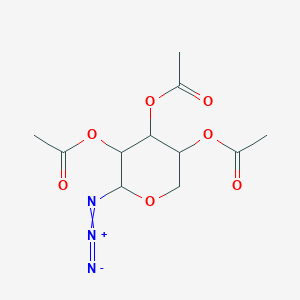
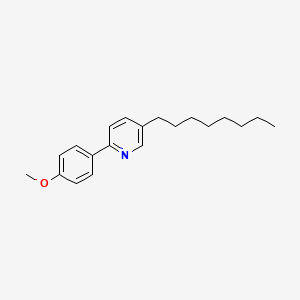
![2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one](/img/structure/B8607485.png)
